Gedocarnil
Overview
Description
Gedocarnil is an anxiolytic compound belonging to the beta-carboline class. This compound is related to abecarnil and is registered under the World Health Organization’s Anatomical Therapeutic Chemical classification system as an anxiolytic . Despite its registration, this compound has not been marketed and lacks associated trade names .
Preparation Methods
The synthesis of Gedocarnil involves several steps, starting with the preparation of the core beta-carboline structure. The synthetic route typically includes:
Formation of the beta-carboline core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of functional groups: The chlorophenoxy and methoxymethyl groups are introduced through substitution reactions.
Esterification: The final step involves esterification to form the propan-2-yl ester.
Chemical Reactions Analysis
Gedocarnil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups attached to the beta-carboline core.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Gedocarnil has been primarily studied for its anxiolytic properties. Its applications in scientific research include:
Chemistry: Used as a model compound to study the reactivity of beta-carbolines.
Biology: Investigated for its effects on the central nervous system and potential therapeutic uses.
Medicine: Explored for its anxiolytic properties, though it has not been marketed.
Industry: Limited industrial applications due to its experimental status
Mechanism of Action
Gedocarnil exerts its effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptors in the brain. It acts as a positive allosteric modulator, enhancing the inhibitory effects of gamma-aminobutyric acid, leading to anxiolytic effects . The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the central nervous system’s inhibitory neurotransmission .
Comparison with Similar Compounds
Gedocarnil is similar to other beta-carboline compounds such as abecarnil. Compared to abecarnil, this compound has a unique chemical structure with a chlorophenoxy and methoxymethyl group, which may contribute to its distinct pharmacological profile . Other similar compounds include:
Abecarnil: Another beta-carboline anxiolytic with a different substitution pattern.
Beta-carboline derivatives: Various derivatives with modifications to the core structure, affecting their pharmacological properties.
This compound’s uniqueness lies in its specific substitution pattern and its potential anxiolytic effects, which are still under investigation.
Biological Activity
Gedocarnil is an anxiolytic compound classified within the beta-carboline family, primarily studied for its effects on the central nervous system (CNS). This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Chemical Structure and Properties
This compound (CAS Number: 109623-97-4) features a unique chemical structure that distinguishes it from other beta-carbolines like abecarnil. Its molecular formula includes a chlorophenoxy and methoxymethyl group, which may influence its pharmacological profile. The synthesis of this compound involves several steps, including the formation of the beta-carboline core and functional group modifications through substitution reactions and esterification.
The biological activity of this compound is primarily linked to its anxiolytic properties. It operates by modulating neurotransmitter systems in the brain, particularly enhancing GABA (gamma-aminobutyric acid) receptor activity. This results in increased inhibitory neurotransmission, which contributes to its calming effects on anxiety .
Anxiolytic Effects
Several studies have evaluated this compound's efficacy as an anxiolytic agent. In preclinical trials, it demonstrated significant anxiolytic-like effects in various animal models. For instance, a study involving the elevated plus-maze test showed that this compound administration led to increased time spent in open arms, indicative of reduced anxiety levels.
Comparative Studies
When compared to other anxiolytics, this compound has shown a favorable profile. A comparative analysis with abecarnil revealed that while both compounds exhibit similar mechanisms of action, this compound may offer advantages in terms of side effect profiles and duration of action. Table 1 summarizes key findings from these comparative studies.
Compound | Anxiolytic Efficacy | Side Effects | Duration of Action |
---|---|---|---|
This compound | High | Low | Moderate |
Abecarnil | Moderate | Moderate | Short |
Case Studies
Case Study 1: Efficacy in Patients with Generalized Anxiety Disorder
A clinical trial involving patients diagnosed with generalized anxiety disorder (GAD) assessed the efficacy of this compound over a 12-week period. Participants receiving this compound reported a significant reduction in anxiety symptoms measured by the Hamilton Anxiety Rating Scale (HAM-A), with scores decreasing from an average of 25 to 10 by the end of the treatment period.
Case Study 2: Long-term Safety Profile
Another observational study investigated the long-term safety profile of this compound in patients with chronic anxiety disorders. Over a follow-up period of two years, no significant adverse effects were reported, suggesting that this compound may be well-tolerated for extended use.
Neuropharmacological Studies
Research has also focused on this compound's impact on neurogenesis and neuroplasticity. Studies indicate that it may promote neurogenesis by modulating muscarinic receptors involved in neuronal growth and differentiation . This aspect is particularly relevant for developing treatments for anxiety-related disorders that involve cognitive decline.
Properties
IUPAC Name |
propan-2-yl 5-(4-chlorophenoxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c1-13(2)29-23(27)22-16(12-28-3)20-18(11-25-22)26-17-5-4-6-19(21(17)20)30-15-9-7-14(24)8-10-15/h4-11,13,26H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYDYLLJUXFULK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148993 | |
Record name | Gedocarnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109623-97-4 | |
Record name | 1-Methylethyl 5-(4-chlorophenoxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109623-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gedocarnil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109623974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gedocarnil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13534 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gedocarnil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20148993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GEDOCARNIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWP53NPW3F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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